molecular formula C16H17N5OS B14098226 N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B14098226
M. Wt: 327.4 g/mol
InChI Key: HXNRPOKPMBGTOC-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a thiadiazole ring, a pyrazole ring, and a carboxamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Coupling of Thiadiazole and Pyrazole Rings: The thiadiazole and pyrazole rings are then coupled together using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the coupled product with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control of reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the thiadiazole or pyrazole rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Halogenating agents, nucleophiles; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield halogenated or alkylated derivatives.

Scientific Research Applications

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide
  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide

Uniqueness

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C16H17N5OS

Molecular Weight

327.4 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H17N5OS/c1-2-3-9-14-20-21-16(23-14)17-15(22)13-10-12(18-19-13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,18,19)(H,17,21,22)

InChI Key

HXNRPOKPMBGTOC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3

Origin of Product

United States

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